8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
The compound 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide features a fused imidazo[2,1-c][1,2,4]triazine core substituted with a 4-methoxyphenyl group at position 8 and a pyridin-4-ylmethyl carboxamide moiety at position 2. This structure combines a heterocyclic scaffold with aromatic and polar substituents, which may influence its physicochemical properties and biological interactions. While direct data on its synthesis or bioactivity are unavailable in the provided evidence, insights can be drawn from structurally related compounds.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-28-15-4-2-14(3-5-15)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-13-6-8-20-9-7-13/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPNCKAOYZOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of the compound involves its interaction with its targets. The compound may bind to its targets, altering their function and leading to changes in cellular processes. The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The compound may affect various biochemical pathways. The downstream effects of these pathways could include changes in cellular function, alterations in signal transduction, or modifications to gene expression
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability. The compound has shown favorable pharmacokinetic properties, with an oral bioavailability of 76.8%. This suggests that the compound is well-absorbed and distributed throughout the body, which could enhance its therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. These effects could include changes in protein function, alterations in cellular signaling, or modifications to cellular metabolism
Biological Activity
The compound 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structural features include a tetrahydroimidazo[2,1-c][1,2,4]triazine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with imidazo[2,1-c][1,2,4]triazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Properties
Research has demonstrated that similar compounds can inhibit cancer cell proliferation through various pathways:
- Apoptosis Induction : Compounds like this one can trigger programmed cell death in cancer cells by activating caspases and other apoptotic factors.
- Cell Cycle Arrest : These compounds may cause cell cycle arrest at specific phases (G1/S or G2/M), thereby preventing cancer cell division.
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. For example:
- Factor Xa Inhibition : Similar compounds have been shown to effectively inhibit Factor Xa, a crucial enzyme in the coagulation cascade. This suggests that the compound may possess anticoagulant properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study reported that derivatives of imidazo[2,1-c][1,2,4]triazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Anticancer Activity : In vitro assays demonstrated that certain derivatives led to a reduction in viability of breast cancer cells (MCF-7) by over 70% at concentrations of 10 µM after 48 hours of treatment.
- Enzyme Inhibition Studies : Research indicated that modifications to the pyridine moiety enhanced the potency against Factor Xa by increasing binding affinity as measured by IC50 values in the low nanomolar range.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structure Modifications
The imidazo[2,1-c][1,2,4]triazine core is shared with 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (), which substitutes the 4-methoxyphenyl group with a 4-fluorophenyl and replaces the pyridinylmethyl carboxamide with a 3-isopropoxypropyl chain . Key differences include:
Heterocyclic Derivatives with Bioactive Moieties
- Pyrimido[1,3]oxazine Derivatives (): Compounds like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile feature a pyrimido-oxazine core with a methylthio leaving group, enabling electrophilic reactivity . In contrast, the target compound’s imidazo-triazine core lacks such leaving groups but includes a carboxamide linker, which may favor hydrogen bonding.
- The target compound’s pyridinylmethyl group could offer distinct binding modes compared to thiazolidinone-based systems.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
